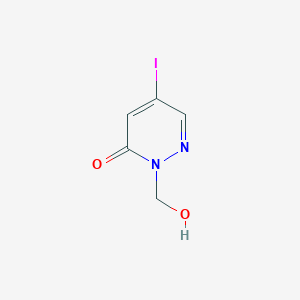
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a hydroxymethyl group and an iodine atom attached to the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one typically involves the iodination of a pyridazine derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-iodopyridazine with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents such as toluene and catalysts like stannic chloride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyridazine.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-iodopyridazin-3(2H)-one.
Reduction: Formation of 2-(Hydroxymethyl)-5-hydropyridazin-3(2H)-one.
Substitution: Formation of 2-(Hydroxymethyl)-5-substituted-pyridazin-3(2H)-one.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxymethylphenols: These compounds also contain a hydroxymethyl group but differ in the aromatic ring structure.
5-Iodopyridazine: Lacks the hydroxymethyl group but shares the pyridazine ring and iodine atom.
Uniqueness
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one is unique due to the combination of the hydroxymethyl group and iodine atom on the pyridazine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Número CAS |
825633-97-4 |
|---|---|
Fórmula molecular |
C5H5IN2O2 |
Peso molecular |
252.01 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-iodopyridazin-3-one |
InChI |
InChI=1S/C5H5IN2O2/c6-4-1-5(10)8(3-9)7-2-4/h1-2,9H,3H2 |
Clave InChI |
IAOGFPQYESWTHK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN(C1=O)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


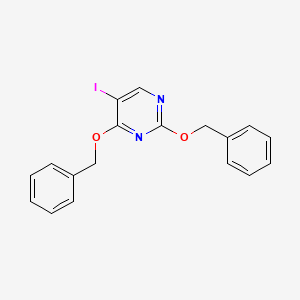
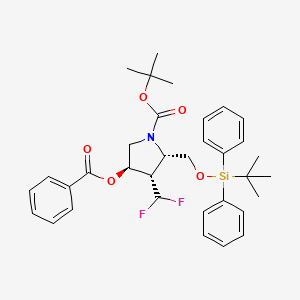
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)
![Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)](/img/structure/B13099631.png)

![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)
![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
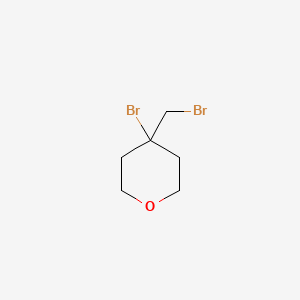
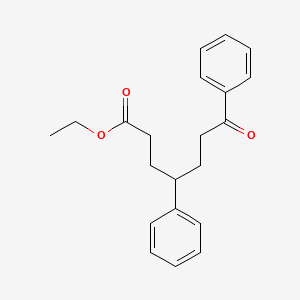
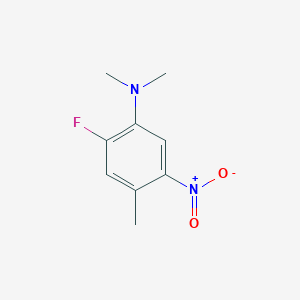
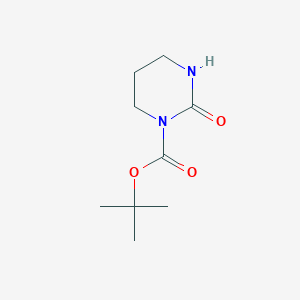
![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)


